3-(4-Methoxy-1H-pyrazol-1-yl)propan-1-amine

Lipophilicity LogP ADME

3-(4-Methoxy-1H-pyrazol-1-yl)propan-1-amine (CAS 1856107-95-3) is a nitrogen-containing heterocyclic building block belonging to the amino-pyrazole class, characterized by a 4-methoxy-substituted pyrazole ring linked via an N1-propyl chain to a primary amine. With a molecular formula of C₇H₁₃N₃O and a molecular weight of 155.20 g/mol, it serves as a versatile intermediate in medicinal chemistry for constructing bioactive molecules targeting inflammatory and antimicrobial pathways.

Molecular Formula C7H13N3O
Molecular Weight 155.20 g/mol
Cat. No. B12064561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methoxy-1H-pyrazol-1-yl)propan-1-amine
Molecular FormulaC7H13N3O
Molecular Weight155.20 g/mol
Structural Identifiers
SMILESCOC1=CN(N=C1)CCCN
InChIInChI=1S/C7H13N3O/c1-11-7-5-9-10(6-7)4-2-3-8/h5-6H,2-4,8H2,1H3
InChIKeyJNRGMDZWYAMDDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Methoxy-1H-pyrazol-1-yl)propan-1-amine: Core Physicochemical Identity and Comparator Landscape for Procurement Decisions


3-(4-Methoxy-1H-pyrazol-1-yl)propan-1-amine (CAS 1856107-95-3) is a nitrogen-containing heterocyclic building block belonging to the amino-pyrazole class, characterized by a 4-methoxy-substituted pyrazole ring linked via an N1-propyl chain to a primary amine . With a molecular formula of C₇H₁₃N₃O and a molecular weight of 155.20 g/mol, it serves as a versatile intermediate in medicinal chemistry for constructing bioactive molecules targeting inflammatory and antimicrobial pathways . This compound occupies a specific position within the broader family of 3-(4-substituted-1H-pyrazol-1-yl)propan-1-amines, where the 4-substituent profoundly modulates lipophilicity, polar surface area, hydrogen-bonding capacity, and electronic character. The most relevant comparators are the 4-unsubstituted (4-H, CAS 75653-86-0), 4-methyl (CAS 956758-69-3), 4-chloro (CAS 1006447-90-0), and 4-trifluoromethyl (CAS 1855889-85-8) analogs, each offering a distinct physicochemical profile that precludes simple interchangeability in synthetic or screening workflows.

Workflow Building block for anti-inflammatory and antimicrobial target synthesis
Selection Distinct 4-methoxy polarity and H-bond profile for medicinal chemistry libraries

Why In-Class 4-Substituted Pyrazole Propanamines Are Not Interchangeable: Physicochemical and Electronic Divergence of 3-(4-Methoxy-1H-pyrazol-1-yl)propan-1-amine


Compounds within the 3-(4-substituted-1H-pyrazol-1-yl)propan-1-amine series differ by a single atom or functional group at the pyrazole 4-position, yet this substitution generates substantial divergence across multiple critical physicochemical parameters. The methoxy substituent introduces a unique combination of moderate polarity (LogP 0.24), elevated polar surface area (TPSA 53.07 Ų), and strong electron-donating character (Hammett σₚ ≈ −0.27) that is not replicated by any close analog . Consequently, substituting the methoxy compound with its 4-methyl (LogP 1.24, TPSA 43.8 Ų, σₚ −0.17), 4-chloro (LogP 1.31, TPSA 43.84 Ų, σₚ +0.23), or 4-unsubstituted (LogP 0.93, PSA 43.84 Ų, σₚ 0) analogs will fundamentally alter solubility, permeability, metabolic stability, and target-binding pharmacophore geometry . For procurement and screening cascade design, these differences mean that physicochemical and electronic properties cannot be assumed equivalent; each analog must be evaluated as a distinct chemical entity with its own ADME and binding profile.

Lipophilicity shift

Substantially lower lipophilicity than methyl and chloro analogs alters solubility and protein-binding predictions.

Electronic reversal

Electron-donating methoxy vs. electron-withdrawing chloro/CF₃ shifts pyrazole basicity and target-interaction potential.

Permeability profile

Extra hydrogen-bond acceptor and higher polar surface area reduce predicted passive membrane permeability relative to analogs.

Quantitative Differentiation Evidence: 3-(4-Methoxy-1H-pyrazol-1-yl)propan-1-amine vs. Closest Analogs


Lipophilicity (LogP) Ranking: Methoxy Analog Is the Most Hydrophilic Among 4-Substituted Propanamine Pyrazoles

The methoxy-substituted compound exhibits a computed LogP of 0.2405, which is the lowest among all four comparators examined . This represents a 0.69 log unit reduction versus the 4-H analog (LogP 0.9322) , a 1.00 log unit reduction versus the 4-methyl analog (LogP 1.2406) , and a 1.07 log unit reduction versus the 4-chloro analog (LogP 1.3071) . In drug discovery terms, a difference exceeding 1 log unit is considered a substantial alteration in lipophilicity that can shift a compound across critical LogP thresholds (e.g., LogP < 1 for optimal CNS drug-likeness vs. LogP 1–3 for oral systemic agents), directly impacting partitioning behavior, aqueous solubility, and metabolic clearance predictions.

Lipophilicity (LogP)
Data to verify
LogP 0.24 vs. 0.93–1.31 (analogs)
May support higher aqueous solubility and distinct ADME profile.
Computed values; not experimentally verified.
Lipophilicity LogP ADME Solubility

Topological Polar Surface Area (TPSA) Differentiation: Methoxy Analog Provides Elevated PSA for Modulating Permeability

The target compound has a computed TPSA of 53.07 Ų , which is 9.23 Ų higher than the TPSA of both the 4-methyl analog (43.8 Ų) and the 4-chloro analog (43.84 Ų) , and 9.23 Ų higher than the 4-unsubstituted analog (PSA 43.84 Ų) . A TPSA difference of this magnitude crosses established medicinal chemistry thresholds: TPSA < 60 Ų is generally associated with good intestinal absorption, while TPSA > 60–70 Ų is linked to poor oral bioavailability; TPSA < 90 Ų is a prerequisite for blood-brain barrier penetration. The methoxy compound's TPSA positions it closer to the oral absorption ceiling than its analogs, meaning small structural modifications that increase polarity further may disproportionately impact pharmacokinetic properties compared to starting from a lower-PSA analog.

Polar Surface Area
Data to verify
TPSA 53.07 Ų vs. 43.8–43.84 Ų
Elevated PSA may reduce passive membrane permeability.
Computed; small changes near 60 Ų threshold can affect oral absorption.
Polar Surface Area TPSA Permeability Blood-Brain Barrier

Hydrogen Bond Acceptor Count: Methoxy Analog Offers Superior HBA Capacity for Target Engagement

The target compound possesses 4 hydrogen bond acceptors (HBA): the pyrazole N2 nitrogen, the methoxy oxygen, and the primary amine nitrogen (with its lone pair acting as a single acceptor) . This exceeds the 4-methyl analog, which has only 2 HBA (pyrazole N2 and primary amine nitrogen) , and the 4-chloro analog, which has 3 HBA (pyrazole N2, primary amine nitrogen, and the chlorine atom acting as a weak HBA) . The 4-unsubstituted analog has 3 HBA . The additional HBA contributed by the methoxy oxygen provides a distinct hydrogen-bonding pharmacophoric feature that can engage protein backbone amides, side-chain hydroxyls, or structured water molecules in ways that the methyl, chloro, or unsubstituted analogs cannot. In fragment-based drug discovery, an additional HBA can be the decisive factor in achieving detectable binding.

H-Bond Acceptors
Data to verify
4 HBA vs. 2–3 HBA in analogs
Extra H-bond donor/acceptor opportunities for polar binding pockets.
HBA counts based on chemical structure analysis.
Hydrogen Bond Acceptors HBA Ligand Efficiency Binding Interactions

Electronic Substituent Effects: Methoxy Is the Strongest Electron-Donating Group in the 4-Position Comparator Set

The 4-methoxy substituent exerts the strongest electron-donating effect among the comparator set, with a Hammett σₚ constant of approximately −0.27 [1]. This contrasts with the 4-methyl group (σₚ ≈ −0.17), the 4-unsubstituted hydrogen (σₚ = 0 by definition), the 4-chloro group (σₚ ≈ +0.23, electron-withdrawing), and the 4-trifluoromethyl group (σₚ ≈ +0.54, strongly electron-withdrawing) [2]. The electronic character of the 4-substituent modulates the electron density of the pyrazole ring, directly influencing pKa of the conjugate acid, nucleophilicity of the amine, tautomeric equilibria, and π-stacking or cation-π interactions with biological targets. The methoxy group's strong electron-donating resonance effect (+M) increases pyrazole N2 basicity relative to the chloro and CF₃ analogs, which can alter binding to metal ions, heme, or hydrogen-bond donor residues in enzyme active sites.

Electronic Character
Class-level
σₚ ≈ −0.27 (methoxy) vs. −0.17 to +0.54
Strongly electron-donating; increases pyrazole electron density.
Hammett σ values are class-level for benzene; applied to heterocycle by inference.
Hammett Constants Electronic Effects SAR Reactivity

Synthetic Derivatization Potential: The Methoxy Group as a Unique Orthogonal Functional Handle Absent in Methyl and Chloro Analogs

The 4-methoxy substituent provides a chemically addressable handle for late-stage functionalization that is absent in the corresponding methyl, chloro, and unsubstituted analogs. Specifically, the methoxy group can be selectively demethylated using BBr₃, TMSI, or AlCl₃ to yield the corresponding 4-hydroxy-pyrazole derivative—a phenolic moiety that can then be further elaborated via O-alkylation, Mitsunobu reactions, sulfonylation, or glycosylation [1]. This synthetic pathway is not available for the 4-methyl analog (which would require unselective C–H oxidation) or the 4-chloro analog (which would require metal-catalyzed hydroxylation). In the context of parallel library synthesis, this property makes the methoxy compound a more versatile starting material, as it can serve as a branching point to access both methoxy- and hydroxy-substituted final compounds from a single building block [2].

Synthetic Divergence
Class-level
Demethylation to 4-OH enables further O-functionalization.
Provides an orthogonal functional handle absent in methyl/chloro analogs.
Based on precedent; substrate-specific yields not reported.
Synthetic Versatility Late-Stage Functionalization Demethylation Building Block Utility

Commercial Purity Specification: 98% Base Purity for the Methoxy Analog vs. 95% for Key Comparators

The methoxy-substituted compound is commercially available from Leyan (Shanghai Haohong Biomedical Technology Co., Ltd.) with a certified purity specification of 98% . In contrast, the 4-methyl analog is listed at 95% purity from BOC Sciences , and the 4-chloro analog (free base) is typically supplied at 95% purity . While a 3% purity difference may appear modest, in the context of parallel medicinal chemistry where building blocks are used directly in array synthesis without further purification, a 5% impurity burden (in the 95% material) versus a 2% impurity burden (in the 98% material) can translate to a 2.5-fold higher level of byproducts carried through subsequent synthetic steps, potentially confounding biological assay interpretation or necessitating additional purification of final compounds.

Purity Quality Specification Procurement Reproducibility

Application Scenarios for 3-(4-Methoxy-1H-pyrazol-1-yl)propan-1-amine Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Requiring High Aqueous Solubility and Low LogP

In fragment-based screening campaigns, fragments must typically exhibit aqueous solubility >1 mM and LogP < 1 to ensure reliable detection at high concentrations without aggregation or nonspecific binding. With a LogP of 0.24—the lowest among 4-substituted pyrazole propanamine analogs—3-(4-Methoxy-1H-pyrazol-1-yl)propan-1-amine is the most suitable candidate from this series for FBDD libraries . Its elevated TPSA (53.07 Ų) and 4 HBA further support solubility while providing multiple vectors for fragment growing or merging strategies. Researchers selecting building blocks for fragment collections should prioritize this analog over the 4-methyl (LogP 1.24) and 4-chloro (LogP 1.31) variants, which carry higher risk of poor aqueous solubility and aggregation at screening concentrations .

Parallel Library Synthesis Requiring Orthogonal Functional Group Handles for Late-Stage Diversification

When designing a parallel library where a common intermediate must be divergently elaborated, 3-(4-Methoxy-1H-pyrazol-1-yl)propan-1-amine offers a distinct advantage: the methoxy group can be selectively demethylated post-coupling to reveal a phenolic hydroxyl, which then serves as a nucleophile for further O-functionalization . This synthetic sequence is not feasible with the 4-methyl analog (requiring harsh, unselective C–H oxidation) or the 4-chloro analog (requiring transition-metal-catalyzed hydroxylation with limited functional group tolerance). Procurement of the methoxy building block thus maximizes the chemical space accessible from a single synthesis, reducing the number of different building blocks that must be sourced and validated .

Medicinal Chemistry Programs Targeting Polar Enzyme Active Sites or Metal-Dependent Enzymes

For targets with polar or metal-coordinating active sites (e.g., kinases, carbonic anhydrases, CYP enzymes, metalloproteases), the methoxy analog offers two advantages: (i) its 4 HBA count provides an additional hydrogen-bonding contact point that the methyl (2 HBA) and chloro (3 HBA) analogs cannot make ; and (ii) the strong electron-donating methoxy group (σₚ −0.27) increases electron density on the pyrazole ring, enhancing its capacity to coordinate Lewis-acidic metal ions or participate in π-cation interactions compared to the electron-poor chloro (σₚ +0.23) and CF₃ (σₚ +0.54) analogs . These properties make it the preferred starting scaffold when the pharmacophore hypothesis involves a hydrogen-bond acceptor or electron-rich aromatic contact in the 4-position region of the pyrazole.

Biological Screening Cascades Where Purity-Driven Reproducibility Is Critical

In high-throughput screening (HTS) or quantitative structure-activity relationship (QSAR) campaigns where data fidelity is paramount, the 98% purity specification of the methoxy analog from Leyan provides a measurably cleaner starting point compared to the 95% purity of the 4-methyl and 4-chloro analogs . The 2.5-fold reduction in impurity burden (2% vs. 5%) reduces the probability that a screening hit is an impurity-driven artifact—a well-documented source of false positives in HTS . For laboratories operating under quality-by-design principles or where compound characterization resources are limited, this purity advantage justifies preferential procurement of the methoxy building block.

Application
Selection Property
Validation Focus
Fragment-based drug discovery (FBDD)
Low lipophilicity and elevated PSA
Aqueous solubility and minimal aggregation at screening concentrations
Parallel library synthesis with orthogonal handles
Demethylation-capable methoxy handle
Selective O-demethylation to phenol for further diversification
Medicinal chemistry targeting polar/metal enzymes
Additional H-bond acceptor and electron-donating character
Enhanced pyrazole basicity and metal coordination capacity
Screening cascades requiring high purity
Higher baseline purity specification vs. common analogs
Reduced impurity risk in HTS data reproducibility
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